molecular formula C8H24N6O6S B1419705 Creatinol sulfate CAS No. 50648-53-8

Creatinol sulfate

Cat. No. B1419705
CAS RN: 50648-53-8
M. Wt: 332.38 g/mol
InChI Key: UXBBURPYFRPXAL-UHFFFAOYSA-N
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Description

Creatinol sulfate is a chemical compound that is formed by chemically reacting N-methyl-amino-ethanol, cyanamide, with sulfuric acid . It is related to the chemical compounds developed for increasing the durability of human muscle .


Synthesis Analysis

The synthesis of Creatinol sulfate involves the chemical reaction of N-methyl-amino-ethanol, cyanamide, and sulfuric acid. The mol ratio of N-methyl-amino-ethanol, sulfuric acid, and cyanamide is approximately 2:1:2 . This method produces Creatinol sulfate with a relatively higher yield rate and purity .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Creatinol sulfate is the reaction of N-methyl-amino-ethanol, cyanamide, and sulfuric acid . This reaction results in the formation of Creatinol sulfate .

Scientific Research Applications

Synthesis and Biological Activities

Creatinol sulfate has been explored for its potential biological activities. A study focused on synthesizing creatinol substituted benzoic acids demonstrated that these compounds exhibited fungus-inhibiting properties (Huang, 2012).

Analytical Method Development

Another important application of creatinol sulfate is in the development of analytical methods. A study created a sensitive LC method for determining creatine and creatinine levels in various supplement formulations. This method demonstrated the potential for accurate and efficient analysis of creatine-related compounds, including creatinol sulfate (Dash & Sawhney, 2002).

Creatine Supplementation and Exercise Performance

Creatinol sulfate's relation to creatine also brings it into the realm of sports medicine and exercise performance. A review on creatine monohydrate, which is closely related to creatinol sulfate, discusses the supplement's efficacy in improving athletic performance, particularly in high-intensity activities (Bemben & Lamont, 2005).

Pharmacological Studies

Further, pharmacological studies have examined the use of creatinol O-phosphate, a derivative of creatinol, in patients with coronary circulation issues. It showed significant improvements in rhythm disturbances, chest pains, and symptoms of contractility failure, highlighting its potential therapeutic applications (Barlattani, Guglielmi, & Mammarella, 1979).

Nutrient and Fertilizer Research

Interestingly, creatinol sulfate's chemical properties have made it a subject of study in agricultural research as well, particularly in the context of controlled-release fertilizers and their impact on crop yield and nutrient concentration (Grant et al., 2012).

properties

IUPAC Name

1-(2-hydroxyethyl)-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11N3O.H2O4S/c2*1-7(2-3-8)4(5)6;1-5(2,3)4/h2*8H,2-3H2,1H3,(H3,5,6);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBBURPYFRPXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=N)N.CN(CCO)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Creatinol sulfate

CAS RN

50648-53-8
Record name Creatinol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis[N-(2-hydroxyethyl)-N-methylguanidinium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CREATINOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2845U0LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JB Walker, SH Wang - Biochimica et Biophysica Acta (BBA)-Specialized …, 1964 - Elsevier
… Neither the N-ethyl analogue of creatine, creatinol sulfate, nor N-amidino-DLalanine repressed the target enzyme. Evidence is presented that guanidinoacetate represses only after …
Number of citations: 23 www.sciencedirect.com

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